

The Role of ND-2158 in MYD88-Mutant Lymphoma: A Technical Guide

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Compound of Interest

Compound Name: ND-2158

Cat. No.: B10773876

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Introduction

Diffuse large B-cell lymphoma (DLBCL) is a heterogeneous malignancy, with the activated B-cell-like (ABC) subtype being characterized by a more aggressive clinical course and poorer prognosis. A significant driver of the ABC-DLBCL phenotype is the recurrent somatic mutation in the myeloid differentiation primary response 88 (MYD88) gene, most commonly the L265P substitution. This gain-of-function mutation leads to constitutive activation of the nuclear factor-kappa B (NF- κ B) signaling pathway, a critical driver of lymphoma cell survival and proliferation. The interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role as a downstream effector of MYD88. Its kinase activity is essential for the propagation of oncogenic signals in MYD88-mutant lymphomas, making it a compelling therapeutic target. **ND-2158** is a potent and selective small molecule inhibitor of IRAK4 kinase activity. This technical guide provides an in-depth overview of the role of **ND-2158** in MYD88-mutant lymphoma, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Concepts: The MYD88-IRAK4 Signaling Axis in Lymphoma

The MYD88 L265P mutation induces a conformational change in the MYD88 protein, leading to its spontaneous oligomerization and the formation of a signaling complex known as the

"Myddosome." This complex recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then engages downstream signaling components, culminating in the activation of the I κ B kinase (IKK) complex. IKK phosphorylates the inhibitor of NF- κ B (I κ B), targeting it for proteasomal degradation. This releases NF- κ B transcription factors to translocate to the nucleus and drive the expression of pro-survival genes.

Data Presentation: In Vitro and In Vivo Efficacy of ND-2158

The preclinical activity of **ND-2158** has been evaluated in various models of MYD88-mutant lymphoma. The following tables summarize the key quantitative data from these studies.

Parameter	Value	Assay	Reference
Ki (IRAK4)	1.2 nM	Kinase Inhibition Assay	[1]
IC50 (OCI-Ly10)	~7 μ M (single agent)	Cell Proliferation Assay	[1]
IC50 (OCI-Ly10) + Ibrutinib (IC50)	0.19 μ M	Cell Proliferation Assay	[1]
IC50 (OCI-Ly10) + GS-1101 (PI3K δ inhibitor, IC50)	0.05 μ M	Cell Proliferation Assay	[1]
IC50 (OCI-Ly10) + P505-15 (Syk inhibitor, IC50)	0.15 μ M	Cell Proliferation Assay	[1]

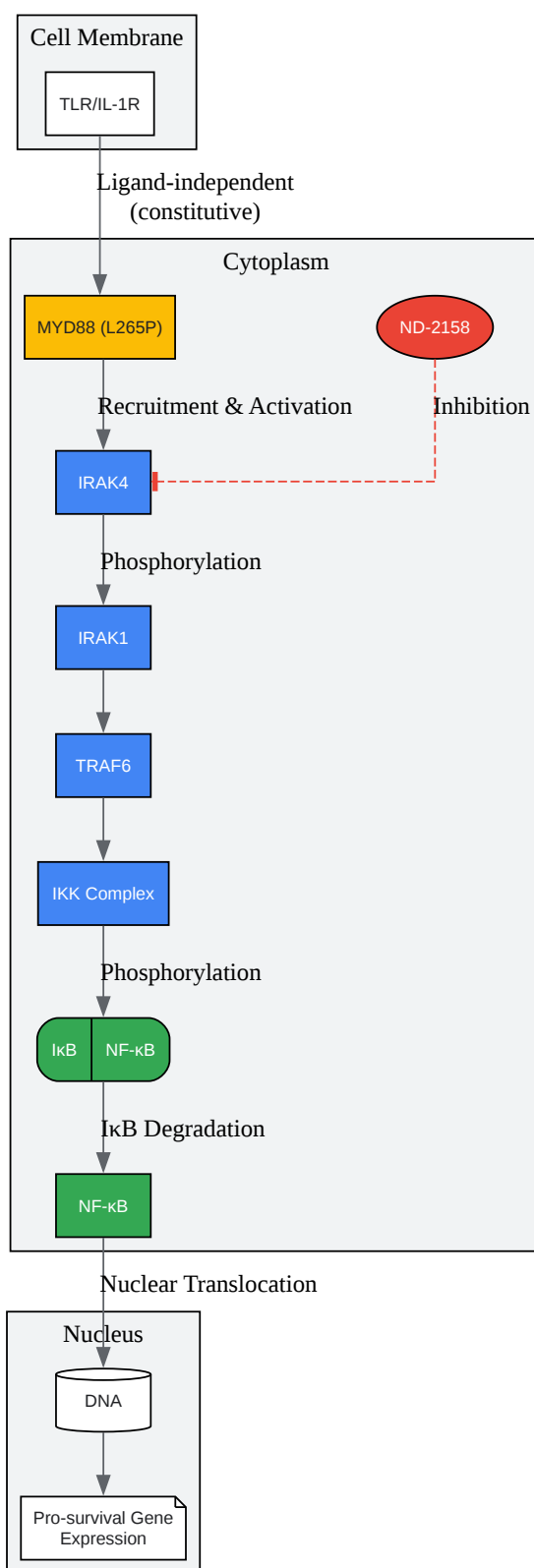
Table 1: In Vitro Potency and Synergy of **ND-2158** in MYD88-Mutant ABC-DLBCL

Model	Treatment	Outcome	Reference
OCI-Ly10 Xenograft	ND-2158 (100 mg/kg/day, twice daily)	Significant tumor growth inhibition	[2]
OCI-Ly10 Xenograft	ND-2158 in combination with ibrutinib or ABT-199	Enhanced tumor growth suppression	[2]

Table 2: In Vivo Efficacy of **ND-2158** in a MYD88-Mutant ABC-DLBCL Xenograft Model

Mandatory Visualizations

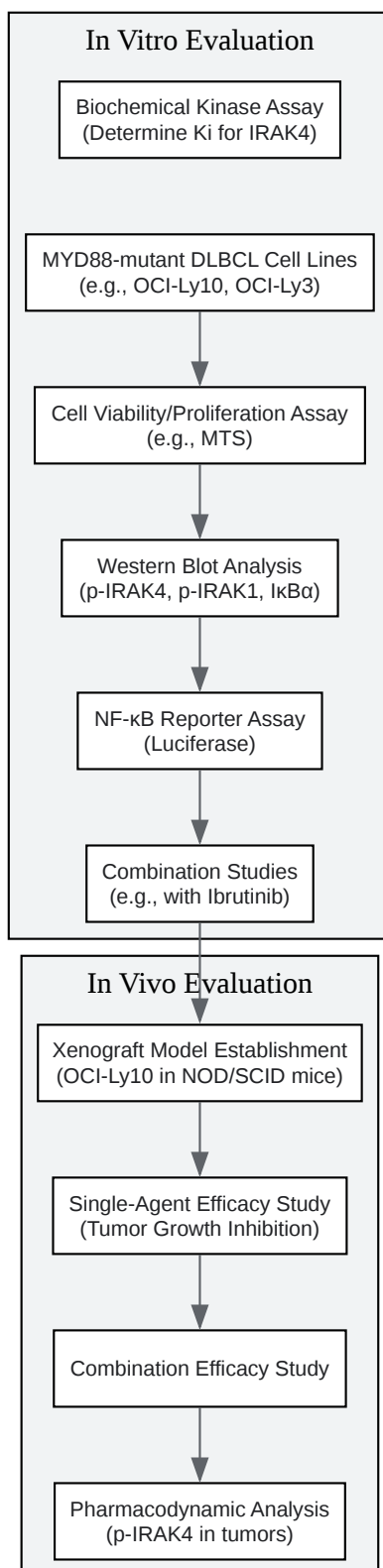
Signaling Pathway Diagram



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Caption: MYD88-IRAK4 signaling pathway in mutant lymphoma and the inhibitory action of **ND-2158**.

Experimental Workflow Diagram



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References

- 1. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. diposit.ub.edu [diposit.ub.edu]
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